molecular formula C7H8N2O2S B1519729 2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid CAS No. 1105191-92-1

2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Cat. No. B1519729
CAS RN: 1105191-92-1
M. Wt: 184.22 g/mol
InChI Key: KFYXOFMSRBYDBP-UHFFFAOYSA-N
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Description

“2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid” is a chemical compound with the IUPAC name 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine . It has a molecular weight of 140.21 . The compound is a white to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to brown solid . It has a molecular weight of 140.21 .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole core is a prominent feature in compounds exhibiting anticancer properties. Research indicates that derivatives of 2-aminothiazoles can inhibit the growth of cancer cells by interfering with cell signaling pathways . The modification of the 2-aminothiazole structure, such as the addition of carboxylic acid, may enhance its interaction with biological targets, potentially leading to the development of new anticancer drugs.

Antioxidant Properties

Compounds with the 2-aminothiazole moiety have been associated with antioxidant activity. This activity is crucial as it helps in protecting cells from oxidative stress, which can lead to chronic diseases . The presence of the carboxylic acid group in the compound could be explored for its role in neutralizing free radicals.

Antimicrobial Effects

The structural framework of 2-aminothiazoles is known to possess antimicrobial properties. These compounds can be synthesized into various analogues that act against a range of bacterial and fungal pathogens . The cyclopenta[d][1,3]thiazole variant could be investigated for its efficacy in treating resistant strains of microbes.

Anti-inflammatory and Analgesic Uses

2-Aminothiazoles have been documented to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the treatment of inflammatory diseases and pain management . The specific cyclopenta[d][1,3]thiazole structure could provide a novel approach to modulating inflammatory responses in the body.

Radioprotection

There is evidence that certain thiazole derivatives can confer protection against radiation-induced damage. They work by accelerating hematopoietic system recovery and reducing oxidative stress . The compound could be a candidate for further research in developing radioprotective agents.

Chemical Synthesis and Drug Design

The 2-aminothiazole ring is a versatile building block in organic synthesis. It is used to create a wide array of heterocyclic compounds with potential therapeutic applications. The carboxylic acid group in the compound provides an additional site for chemical reactions, making it a valuable precursor in drug design and synthesis .

properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-7-9-5-3(6(10)11)1-2-4(5)12-7/h3H,1-2H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYXOFMSRBYDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 2
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 3
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2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 4
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2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 5
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 6
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

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